molecular formula C20H13ClF4N4O3 B605954 Regorafenib metabolite M4 CAS No. 1343498-72-5

Regorafenib metabolite M4

カタログ番号 B605954
CAS番号: 1343498-72-5
分子量: 468.79
InChIキー: UJAPQTJRMGFPQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Regorafenib metabolite M4, also known as N-desmethyl Regorafenib, is a metabolite of Regorafenib . Regorafenib is an oral multikinase inhibitor with clinical efficacy in a range of advanced solid tumors . It has been found that Regorafenib and its pharmacologically active metabolites M-2 and M-5 have a significant role in solid tumors .


Molecular Structure Analysis

The molecular formula of Regorafenib metabolite M4 is C20H13ClF4N4O3 . It belongs to the group of biaryl urea compounds . The sole difference between Regorafenib and its metabolite M4 is the presence of a fluorine atom in the center phenyl ring .


Chemical Reactions Analysis

Regorafenib is metabolized by UGT1A9 and CYP3A4 enzymes to two active metabolites M-5 (demethylated N-oxide) and M-2 (N-oxide) . CYP enzymes may be inhibited or induced by the co-administration of agents that interact with the same enzymes .

科学的研究の応用

Treatment of Metastatic Colorectal Cancer

Scientific Field

Oncology

Summary of Application

Regorafenib metabolite M4 is utilized in the treatment of metastatic colorectal cancer (mCRC) as a part of targeted therapy regimens. It functions as a tyrosine kinase inhibitor, disrupting cancer cell signaling and proliferation.

Methods of Application

Patients receive Regorafenib orally with the dosage adjusted based on therapeutic response and tolerance. Plasma concentrations are monitored to optimize dosing and minimize adverse effects.

Results

Studies have shown that appropriate dosing of Regorafenib, guided by plasma concentration levels, can lead to improved patient outcomes and reduced toxicity. The trough plasma concentrations (Ctrough) of Regorafenib and its metabolites have been associated with the occurrence of adverse events and treatment efficacy .

Pharmacokinetic Studies

Scientific Field

Pharmacology

Summary of Application

Regorafenib metabolite M4 is studied for its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development.

Methods of Application

Preclinical models are used to assess the pharmacologic activity and pharmacokinetics of Regorafenib and its metabolites. This involves the administration of the drug to animal models and subsequent measurement of its levels in plasma and tissues.

Results

The studies provide insights into the metabolic pathways of Regorafenib, helping to predict human pharmacokinetics and optimize dosing regimens .

Therapeutic Drug Monitoring

Scientific Field

Clinical Pharmacology

Summary of Application

Therapeutic drug monitoring (TDM) of Regorafenib metabolite M4 is performed to ensure the safety and curative effect of the drug in clinical settings.

Methods of Application

A high-throughput method is developed to quantify Regorafenib and its active metabolites in plasma, allowing for rapid and accurate monitoring.

Results

The TDM approach ensures that patients receive the most effective dose with the least side effects, enhancing the overall treatment protocol .

Genetic Polymorphism Studies

Scientific Field

Genetics

Summary of Application

The impact of genetic polymorphisms on the pharmacokinetics of Regorafenib metabolite M4 is investigated to personalize cancer treatment.

Results

Identifying genetic markers that influence drug response can lead to more personalized and effective treatment strategies for patients with mCRC .

Adverse Event Correlation

Scientific Field

Toxicology

Summary of Application

Research focuses on correlating the plasma levels of Regorafenib metabolite M4 with the occurrence of adverse events in patients to improve drug safety profiles.

Methods of Application

Patient data is collected to establish correlations between drug concentration levels and the severity of side effects such as hypertension and rash.

Results

Findings indicate that certain adverse events are significantly associated with higher concentrations of Regorafenib and its metabolites, guiding safer dosing practices .

Drug Development Tracers

Scientific Field

Chemical Biology

Summary of Application

Stable isotopes of Regorafenib metabolite M4 are used as tracers in the drug development process to track the drug’s distribution and metabolism.

Methods of Application

Deuterium-labeled compounds are synthesized and administered to preclinical models. Analytical techniques are then used to trace these isotopes throughout the body.

Results

The use of stable isotope tracers aids in understanding the pharmacokinetic profile of new drugs, which is essential for regulatory approval and clinical use .

This analysis provides a detailed overview of the diverse scientific applications of Regorafenib metabolite M4, highlighting its significance in various fields of research and its potential to contribute to the advancement of personalized medicine and drug safety. Each application underscores the compound’s role in improving therapeutic outcomes and deepening our understanding of drug action and metabolism.

Overcoming Drug Resistance in Hepatocellular Carcinoma (HCC)

Scientific Field

Cancer Metabolism

Summary of Application

Recent research has focused on overcoming regorafenib resistance in HCC by targeting metabolic pathways. The pentose phosphate pathway (PPP) and the PI3K/AKT signaling pathway have been identified as key drivers of regorafenib resistance.

Methods of Application

Metabolomics and various cellular assays were used to detect metabolic alterations between drug-sensitive and regorafenib-resistant cells. Techniques like western blot and RT-qPCR were employed to measure protein and mRNA levels, respectively.

Results

The study found that inhibiting G6PD, the rate-limiting enzyme of PPP, sensitized regorafenib-resistant cells to the drug. Conversely, overexpression of G6PD reduced the sensitivity of drug-sensitive cells to regorafenib, suggesting a new approach to combat drug resistance in HCC .

High Throughput Monitoring of Drug Metabolites

Scientific Field

Pharmacokinetics

Summary of Application

A high throughput method has been developed for monitoring regorafenib and its metabolites, including M4, in plasma. This is crucial for therapeutic drug monitoring (TDM) and understanding the relationship between drug concentration and efficacy or toxicity.

Methods of Application

UPLC-MS/MS system was used for the chromatographic separation analysis, achieving results within 3.0 minutes. The method showed excellent specificity, precision, accuracy, and stability.

Results

The method complied with FDA assay validation rules and was successfully applied to pharmacokinetic studies in rats. It is expected to be beneficial for researching concentration-efficacy and concentration-toxicity relationships in HCC patients .

These additional applications further demonstrate the versatility of Regorafenib metabolite M4 in scientific research, particularly in the fields of cancer metabolism and pharmacokinetics, offering promising avenues for enhancing therapeutic strategies and drug monitoring techniques.

Enhancing Responsiveness in Glioblastoma Treatment

Scientific Field

Neuro-Oncology

Summary of Application

Regorafenib has shown promise in improving survival rates in patients with recurrent glioblastoma, a brain tumor with limited response to conventional therapies.

Methods of Application

The REGOMA trial and subsequent studies have used Regorafenib in clinical settings, assessing its effectiveness in prolonging survival and uncovering molecular mechanisms through longitudinal in vitro sampling.

Results

The findings indicate a significant survival improvement with Regorafenib treatment compared to standard therapies .

High Throughput Monitoring for Therapeutic Drug Monitoring (TDM)

Summary of Application

A high throughput method has been developed for the simultaneous quantification of Regorafenib and its active metabolites in plasma, which is crucial for TDM.

Methods of Application

The method employs UPLC-MS/MS systems for chromatographic separation analysis, providing rapid and accurate monitoring of drug concentrations.

Results

This method has been successfully applied to pharmacokinetic studies in rats and is expected to be beneficial for researching concentration-efficacy and concentration-toxicity relationships in patients .

Safety And Hazards

Regorafenib and its metabolites have some safety concerns. The most common adverse reactions are hand foot skin reactions, diarrhea, hypertension, and fatigue . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

The potential role of Regorafenib in emerging combined treatment approach with immunotherapy strategies using immune checkpoint blockade is being explored . Its potential extension to patient categories not included in the registrative study is also being considered .

特性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAPQTJRMGFPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Regorafenib metabolite M4

CAS RN

1343498-72-5
Record name BAY-751098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-751098
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib metabolite M4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib metabolite M4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Regorafenib metabolite M4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Regorafenib metabolite M4
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Regorafenib metabolite M4
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Regorafenib metabolite M4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。